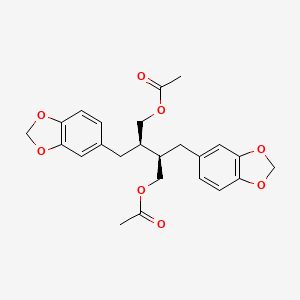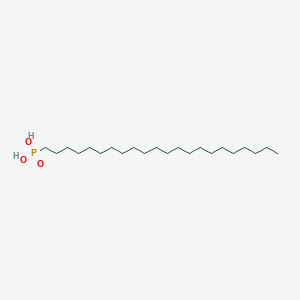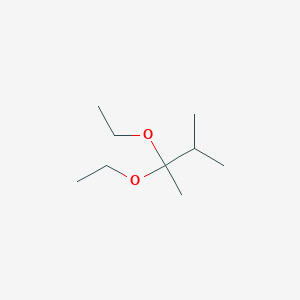
Butane, 2,2-diethoxy-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane, 2,2-diethoxy-3-methyl- is an organic compound with the molecular formula C9H20O2. It is also known as isovaleraldehyde diethyl acetal. This compound is a derivative of butane, where two ethoxy groups and a methyl group are attached to the carbon chain. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butane, 2,2-diethoxy-3-methyl- can be synthesized through the acetalization of isovaleraldehyde with ethanol in the presence of an acid catalyst. The reaction typically involves mixing isovaleraldehyde with ethanol and adding a small amount of acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The mixture is then heated under reflux conditions to promote the formation of the acetal.
Industrial Production Methods
In an industrial setting, the production of butane, 2,2-diethoxy-3-methyl- follows a similar process but on a larger scale. The reaction is carried out in a continuous flow reactor, where isovaleraldehyde and ethanol are continuously fed into the reactor along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation.
Análisis De Reacciones Químicas
Types of Reactions
Butane, 2,2-diethoxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butane, 2,2-diethoxy-3-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of butane, 2,2-diethoxy-3-methyl- involves its interaction with specific molecular targets and pathways. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The ethoxy groups can participate in nucleophilic substitution reactions, while the methyl group can influence the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Butane, 1,1-diethoxy-3-methyl-: Similar structure but with different positioning of the ethoxy groups.
Isovaleraldehyde diethyl acetal: Another name for butane, 2,2-diethoxy-3-methyl-.
3-Methylbutanal, diethyl acetal: A related compound with similar functional groups.
Uniqueness
Butane, 2,2-diethoxy-3-methyl- is unique due to its specific arrangement of ethoxy and methyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic applications and research studies.
Propiedades
Número CAS |
80359-83-7 |
|---|---|
Fórmula molecular |
C9H20O2 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
2,2-diethoxy-3-methylbutane |
InChI |
InChI=1S/C9H20O2/c1-6-10-9(5,8(3)4)11-7-2/h8H,6-7H2,1-5H3 |
Clave InChI |
SHJRUXQEQAVRIR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)(C(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


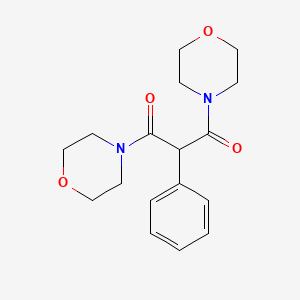

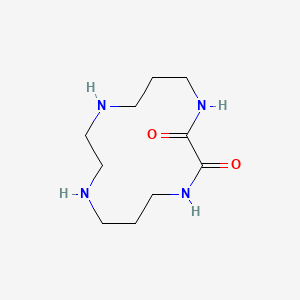
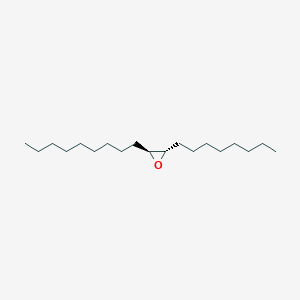
![2-Cyclohexen-1-one, 3-[phenyl(phenylmethyl)amino]-](/img/structure/B14426075.png)
![1-[Nitroso(propan-2-yl)amino]ethyl acetate](/img/structure/B14426082.png)
![N-[(Benzyloxy)carbonyl]-L-leucyl-L-isoleucinamide](/img/structure/B14426087.png)
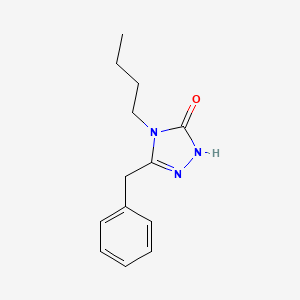
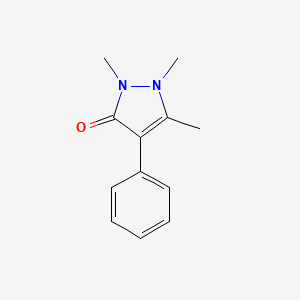
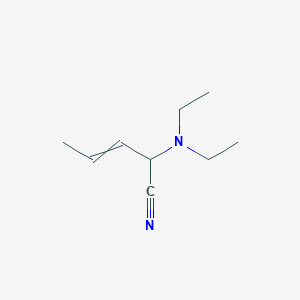
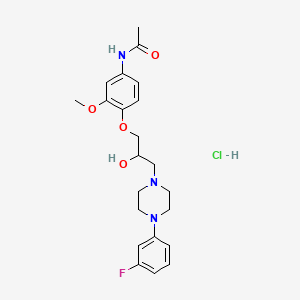
![9-Acetyl-2-methyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14426125.png)
